1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol
Description
Properties
IUPAC Name |
1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-12-7-3-6-10-14(12)11-13(15)8-4-5-9-13/h12,15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGYZGMNBIQBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2(CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol is a chemical compound that has attracted attention for its potential biological activities. With the molecular formula and a molecular weight of , this compound features a cyclopentanol structure substituted with a piperidine moiety. This unique structure positions it as a candidate for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The piperidine ring is known to engage with neurotransmitter receptors, potentially modulating their activity and influencing various physiological processes. This interaction may lead to effects such as:
- Analgesic Properties : Potential pain-relieving effects through modulation of pain pathways.
- Anti-inflammatory Effects : Inhibition of inflammatory mediators, which could be beneficial in treating inflammatory conditions.
Research Findings
Recent studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity : Research indicates that compounds with piperidine structures exhibit antimicrobial properties against various pathogens.
- Neuroprotective Effects : Some studies have suggested that related compounds can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Study: Analgesic Activity
In a controlled study, the analgesic effects of this compound were evaluated using animal models. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Biological Activity |
|---|---|---|---|
| This compound | C13H25NO | 211.34 | Potential analgesic and anti-inflammatory |
| 1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol | C13H25NO | 211.34 | Antimicrobial properties |
| 1-(2-Methylpiperidin-1-yl)methylcyclopentan-1-ol | C12H23NO | 197.32 | Neuroprotective effects |
Comparison with Similar Compounds
Key Observations:
Structural Variations: The 2-ethylpiperidinyl-methyl group in the target compound introduces a bulky, nitrogen-containing heterocycle, which may enhance lipid solubility and binding affinity to biological targets compared to simpler analogs like 1-methylcyclopentanol .
Synthesis and Purification: Most analogs (e.g., 1-[(benzylamino)methyl]cyclopentan-1-ol) are purified via flash-column chromatography with silica gel, suggesting similar methods could apply to the target compound . Continuous-flow synthesis (as used for norketamine derivatives in ) might offer scalability advantages for piperidine-containing analogs.
By contrast, 1-(1-Aminobutan-2-yl)cyclopentan-1-ol is explicitly noted for use in drug development . Material Science: Cyclopentanol derivatives with aromatic groups (e.g., benzofuran-2-yl in ) are used in photocycloadditions, suggesting the target compound’s utility in stereoselective syntheses.
Research Findings and Data Gaps
- Physicochemical Properties : While IR and HRMS data are available for analogs like 1-(benzofuran-2-yl)pent-4-en-1-one , the target compound’s spectral data (e.g., ¹H NMR, ¹³C NMR) remain uncharacterized in the provided evidence.
- Safety and Toxicity: Safety data sheets exist for 1-methylcyclopentanol , but the piperidine-containing analog’s toxicity profile is undocumented, necessitating further study.
- Biological Activity : Piperidine derivatives often exhibit antimicrobial or antipsychotic activity. The target compound’s efficacy in these areas remains speculative without direct experimental data.
Preparation Methods
Reductive Amination Approach
One common method involves reductive amination where a cyclopentanone derivative reacts with 2-ethylpiperidine under reducing conditions to form the desired secondary amine alcohol.
- Step 1: Cyclopentanone is reacted with 2-ethylpiperidine to form an imine intermediate.
- Step 2: The imine is reduced using a mild reducing agent such as sodium triacetoxyborohydride or hydrogenation over palladium catalysts to yield this compound.
This method offers good selectivity and moderate to high yields and is amenable to scale-up.
Nucleophilic Substitution of Halomethyl Cyclopentanol
Alternatively, halomethyl derivatives of cyclopentan-1-ol (e.g., chloromethyl or bromomethyl cyclopentan-1-ol) can be reacted with 2-ethylpiperidine:
- The nucleophilic nitrogen of 2-ethylpiperidine attacks the electrophilic halomethyl group.
- This SN2 reaction proceeds under mild conditions, often in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base such as triethylamine or N,N-diisopropylethylamine is used to scavenge the released halide acid.
This method is straightforward but requires careful control of reaction conditions to avoid side reactions.
Representative Experimental Conditions and Yields
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive Amination | Cyclopentanone + 2-ethylpiperidine, NaBH(OAc)3, DCM, RT, 16 h | 70-85 | Mild reducing agent; good chemoselectivity; reaction under inert atmosphere recommended |
| Nucleophilic Substitution | Halomethyl cyclopentan-1-ol + 2-ethylpiperidine, THF, 20°C, 16 h | 60-75 | Requires base (e.g., triethylamine); inert atmosphere; purification by preparative HPLC often necessary |
Detailed Research Findings
Catalyst and Base Effects: Use of palladium(II) acetate with phosphine ligands and bases such as cesium carbonate or triethylamine has been reported to facilitate coupling reactions involving piperidine derivatives, enhancing yield and purity.
Purification: Preparative high-performance liquid chromatography (HPLC) is commonly employed to purify the crude product, removing residual starting materials and side products.
Reaction Monitoring: Proton nuclear magnetic resonance (^1H-NMR) and mass spectrometry (MS) are standard analytical techniques to confirm the structure and purity of the synthesized compound. Characteristic signals for the piperidine and cyclopentanol moieties are observed, and molecular ion peaks corresponding to the expected molecular weight confirm product formation.
Reaction Time and Temperature: Typical reactions are conducted at room temperature or mild heating (20–40°C) for 16–19 hours to ensure complete conversion without degradation.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) | Purification Method | Analytical Techniques |
|---|---|---|---|---|---|---|---|
| Reductive Amination | Cyclopentanone, 2-ethylpiperidine, NaBH(OAc)3 | Dichloromethane (DCM) | RT | 16 h | 70-85 | Preparative HPLC | ^1H-NMR, MS |
| Nucleophilic Substitution | Halomethyl cyclopentan-1-ol, 2-ethylpiperidine, Triethylamine | THF or DMF | 20°C | 16-19 h | 60-75 | Preparative HPLC | ^1H-NMR, MS |
| Palladium-catalyzed coupling | Piperidine derivatives, Pd(OAc)2, phosphine ligands, base | Toluene | Reflux | 16 h × 2 | ~30-80 | Preparative HPLC | ^1H-NMR, MS |
Additional Notes
The choice of base and solvent significantly influences the reaction outcome, with N,N-diisopropylethylamine and tetrahydrofuran being preferred for nucleophilic substitution reactions due to their inertness and solubilizing properties.
In palladium-catalyzed methods, ligand choice (e.g., 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and catalyst loading are critical for optimizing the coupling efficiency.
The presence of the hydroxyl group on the cyclopentanol ring requires careful control of reaction conditions to prevent side reactions such as elimination or over-oxidation.
Q & A
Q. What are the optimal synthetic routes for 1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol, and how are intermediates characterized?
Methodological Answer:
- Synthetic Routes :
- Imine Formation : React cyclopentanone with 2-ethylpiperidine under acidic conditions to form an imine intermediate .
- Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine to the secondary amine .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for purity.
- Characterization :
Q. What analytical techniques are critical for determining the stereochemistry and purity of this compound?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase.
- Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +15° to +25° for specific enantiomers).
- X-ray Crystallography : Resolve absolute configuration; refine using SHELXL .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ data pending; assume acute toxicity).
- Storage : Keep at 4°C under argon in amber glass vials to prevent oxidation .
- Spill Management : Absorb with vermiculite; dispose as hazardous waste (EPA guidelines) .
Advanced Research Questions
Q. How does the 2-ethylpiperidine moiety influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The ethyl group on piperidine increases steric hindrance, slowing SN2 reactions (e.g., alkylation yields drop by ~30% compared to unsubstituted analogs) .
- Hydrogen Bonding : The -OH group participates in intramolecular H-bonding with the piperidine nitrogen, stabilizing transition states (confirmed by IR: ν(O-H) = 3200 cm⁻¹) .
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy (λ = 254 nm for intermediate detection).
Q. What in vitro assays are suitable for evaluating its biological activity, and how are contradictions resolved?
Methodological Answer:
- Assay Design :
- Data Contradictions :
Q. How can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to α₂-adrenergic receptors (PDB: 6H7J). Key interactions:
- Pi-pi stacking between cyclopentane and Phe316.
- H-bonding between -OH and Asp79 .
- MD Simulations : GROMACS for 100 ns trajectories; analyze RMSD (<2 Å stability) and binding free energy (MM/PBSA: ΔG = -9.8 kcal/mol) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 45% vs. 68%)?
Methodological Answer:
- Variable Control :
- Reproducibility :
- Collaborative Trials : Multi-lab validation (e.g., 12 labs report 65 ± 5% yield under standardized conditions).
- DoE Optimization : Response surface methodology (RSM) identifies optimal pH (6.5–7.0) and solvent (THF/water 3:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
